molecular formula C10H5NO3 B13703041 4-Hydroxy-2-oxo-2H-chromene-6-carbonitrile

4-Hydroxy-2-oxo-2H-chromene-6-carbonitrile

Cat. No.: B13703041
M. Wt: 187.15 g/mol
InChI Key: CVBWTOOTICSMLG-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-2H-chromene-6-carbonitrile is a heterocyclic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and promising biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-oxo-2H-chromene-6-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under various conditions. One common method includes the use of dual-frequency ultrasonication, which involves an ultrasonic bath of 40 KHz and a probe of 20 KHz . This method yields the compound in high purity and efficiency.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to ensure consistent quality and yield. The use of catalysts such as potassium 1,2,3,6-tetrahydrophthalimide or iodine can further enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-oxo-2H-chromene-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-oxo-2H-chromene-6-carbonitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 2-Oxo-2H-chromene-3-carbonitrile
  • 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde
  • 6-Fluoro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde

Comparison: 4-Hydroxy-2-oxo-2H-chromene-6-carbonitrile stands out due to its unique combination of a hydroxy group and a carbonitrile group, which imparts distinct biological activities. Compared to its analogs, it exhibits a broader spectrum of antimicrobial and antioxidant properties .

Properties

Molecular Formula

C10H5NO3

Molecular Weight

187.15 g/mol

IUPAC Name

4-hydroxy-2-oxochromene-6-carbonitrile

InChI

InChI=1S/C10H5NO3/c11-5-6-1-2-9-7(3-6)8(12)4-10(13)14-9/h1-4,12H

InChI Key

CVBWTOOTICSMLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CC(=O)O2)O

Origin of Product

United States

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